

purification techniques for high-purity 1,1,2-Trichloroethane

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Compound of Interest

Compound Name: 1,1,2-Trichloroethane

Cat. No.: B165190

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Technical Support Center: High-Purity 1,1,2-Trichloroethane

Welcome to the technical support center for the purification of high-purity **1,1,2-Trichloroethane** (1,1,2-TCE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification techniques and to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial **1,1,2-Trichloroethane**?

A1: Commercial **1,1,2-Trichloroethane** is often a byproduct of the synthesis of 1,1,1-Trichloroethane and can contain several impurities.^[1] These include other chlorinated hydrocarbons such as 1,1,1-Trichloroethane, 1,2-Dichloroethane, and tetrachloroethanes.^[2] Additionally, stabilizers like 2-propanol may be present in some grades.^{[3][4]} Acidic impurities, such as HCl, can also form due to decomposition.

Q2: What is the recommended general approach for purifying **1,1,2-Trichloroethane** in a laboratory setting?

A2: A multi-step approach is recommended for obtaining high-purity **1,1,2-Trichloroethane**. This typically involves:

- Washing: To remove acidic impurities and water-soluble contaminants.
- Drying: To remove residual water.
- Fractional Distillation: To separate **1,1,2-Trichloroethane** from other organic impurities with different boiling points.

Q3: Why is it important to remove water from **1,1,2-Trichloroethane**?

A3: The presence of water can promote the corrosion of metallic apparatus, particularly those made of aluminum, iron, and zinc, especially at elevated temperatures like those used in distillation.[5] Water can also contribute to the slow decomposition of the solvent, leading to the formation of acidic byproducts.

Q4: Can I use any drying agent for **1,1,2-Trichloroethane**?

A4: No, it is crucial to select an appropriate drying agent. For halogenated solvents like **1,1,2-Trichloroethane**, anhydrous calcium chloride or phosphorus pentoxide are suitable.[4] Crucially, never use alkali metals (like sodium) or alkali metal hydrides for drying halogenated hydrocarbons, as this can lead to violent explosions.[4]

Q5: How can I assess the purity of my **1,1,2-Trichloroethane** sample?

A5: Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the most effective technique for determining the purity of **1,1,2-Trichloroethane** and identifying any residual impurities.[6][7] Refractive index measurement can also provide a quick, albeit less detailed, indication of purity.

Troubleshooting Guide

Distillation Problems

Q: My distillation is proceeding very slowly, or not at all, even though the heating mantle is at a high temperature. What could be the issue?

A: This could be due to several factors:

- **Inadequate Heating:** Ensure the heating mantle is in good contact with the distillation flask. For higher boiling liquids, it may be necessary to insulate the distillation column and flask with glass wool or aluminum foil to prevent heat loss.
- **Flooding:** This occurs when too much liquid accumulates in the distillation column. It can be caused by an excessive heating rate or a high reflux ratio. Reduce the heating rate to allow for a steady, controlled distillation.[\[6\]](#)
- **Leaking Joints:** Check all glassware joints for a proper seal. Leaks will prevent the buildup of vapor pressure necessary for distillation.

Q: The temperature during my fractional distillation is fluctuating and not holding steady at the boiling point of **1,1,2-Trichloroethane**. Why is this happening?

A: Temperature fluctuations can indicate:

- **Mixed Fractions:** You may be collecting a mixture of impurities and the desired product. Ensure your fractional distillation column is efficient enough for the separation. The boiling points of common impurities are listed in Table 1.
- **Bumping:** The liquid may not be boiling smoothly. Ensure you have added boiling chips or are using a magnetic stirrer in the distillation flask.
- **Improper Thermometer Placement:** The thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is distilling.

Q: I've completed the distillation, but my final product is cloudy. What does this mean?

A: A cloudy distillate is a strong indication of the presence of water. This suggests that the initial drying step was insufficient. The purified **1,1,2-Trichloroethane** will need to be re-dried and re-distilled.

Purity and Stability Issues

Q: My purified **1,1,2-Trichloroethane** is turning yellow and has an acidic smell after storage. What is causing this?

A: This indicates decomposition of the **1,1,2-Trichloroethane**, likely through dehydrochlorination, which produces acidic byproducts like HCl.[3] This can be caused by:

- Exposure to Light and Heat: Store purified **1,1,2-Trichloroethane** in a cool, dark place in a tightly sealed amber glass bottle.
- Presence of Reactive Metals: Avoid storing the purified solvent in contact with reactive metals, especially aluminum, which can catalyze its decomposition.[5]
- Residual Impurities: The presence of certain impurities can accelerate decomposition.

Q: My GC-MS analysis still shows the presence of an impurity with a very close boiling point to **1,1,2-Trichloroethane**. How can I remove it?

A: If fractional distillation is not sufficient to separate an impurity with a close boiling point, you may need to consider:

- Using a More Efficient Distillation Column: A longer column or one with a more efficient packing material (like Vigreux indentations or Raschig rings) can increase the number of theoretical plates and improve separation.[8]
- Azeotropic Distillation: In some cases, adding a substance that forms an azeotrope with the impurity can facilitate its removal by distillation.[9] However, this will require an additional purification step to remove the added substance.

Data Presentation

Table 1: Physical Properties of **1,1,2-Trichloroethane** and Common Impurities

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 20°C)
1,1,2-Trichloroethane	C ₂ H ₃ Cl ₃	133.40	113.8	1.441
1,1,1-Trichloroethane	C ₂ H ₃ Cl ₃	133.40	74.1	1.325
1,2-Dichloroethane	C ₂ H ₄ Cl ₂	98.96	83.5	1.253
Trichloroethylene	C ₂ HCl ₃	131.39	87.2	1.464
Tetrachloroethylene	C ₂ Cl ₄	165.83	121.1	1.623
1,1,2,2-Tetrachloroethane	C ₂ H ₂ Cl ₄	167.85	146.5	1.594
2-Propanol (Isopropanol)	C ₃ H ₈ O	60.10	82.6	0.786

Experimental Protocols

Protocol 1: Standard Purification of 1,1,2-Trichloroethane

This protocol outlines the steps for washing, drying, and fractional distillation of commercial **1,1,2-Trichloroethane**.

Materials:

- Commercial grade **1,1,2-Trichloroethane**
- 5% Sodium bicarbonate (NaHCO₃) solution
- Distilled water

- Anhydrous calcium chloride (CaCl_2)
- Boiling chips or magnetic stirrer
- Separatory funnel
- Distillation apparatus (round-bottom flask, fractional distillation column, condenser, receiving flask)
- Heating mantle

Procedure:

- Washing: a. Place the commercial **1,1,2-Trichloroethane** in a separatory funnel. b. Add an equal volume of 5% sodium bicarbonate solution. c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup. d. Allow the layers to separate and drain the lower organic layer into a clean flask. e. Wash the organic layer twice more with equal volumes of distilled water, following the same procedure.
- Drying: a. Transfer the washed **1,1,2-Trichloroethane** to a clean, dry Erlenmeyer flask. b. Add anhydrous calcium chloride in portions, swirling the flask after each addition, until the drying agent no longer clumps together. c. Stopper the flask and let it stand for at least 4-6 hours, or overnight, to ensure complete drying. d. Decant or filter the dried **1,1,2-Trichloroethane** into a dry distillation flask.
- Fractional Distillation: a. Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dried **1,1,2-Trichloroethane**. b. Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. c. Begin heating the distillation flask gently. d. Collect and discard any initial distillate that comes over at a lower temperature. e. Collect the fraction that distills at a constant temperature corresponding to the boiling point of **1,1,2-Trichloroethane** (approximately 113-114 °C at atmospheric pressure). f. Stop the distillation when only a small amount of liquid remains in the distillation flask. Do not distill to dryness. g. Store the purified **1,1,2-Trichloroethane** in a tightly sealed, amber glass bottle in a cool, dark place.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for assessing the purity of **1,1,2-Trichloroethane**. Specific parameters may need to be optimized for your instrument.

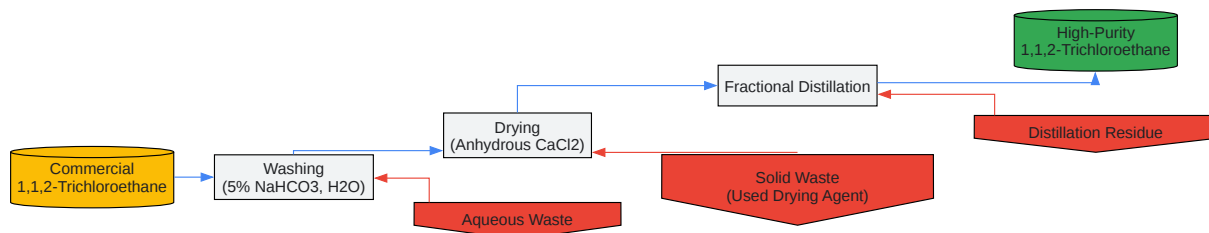
Materials:

- Purified **1,1,2-Trichloroethane** sample
- High-purity solvent for dilution (e.g., hexane or dichloromethane)
- GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

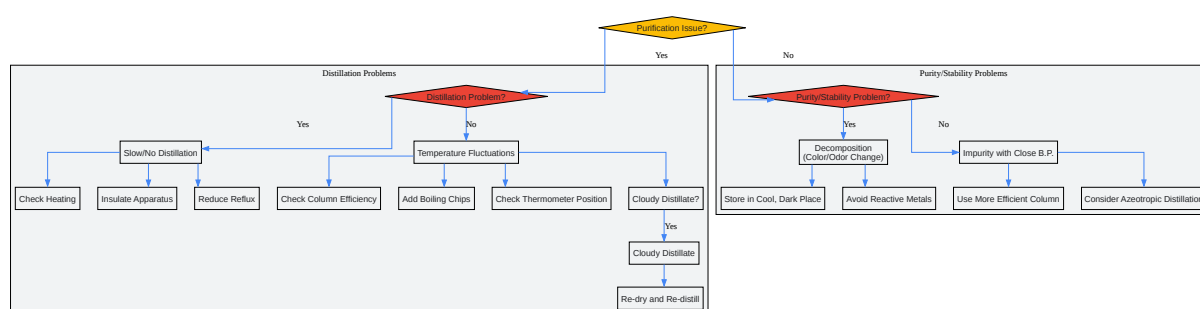
- Sample Preparation: a. Prepare a dilute solution of the purified **1,1,2-Trichloroethane** in a high-purity solvent. A concentration of approximately 100 ppm is a good starting point.
- Instrument Setup: a. Set the GC oven temperature program. A typical program might be: initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/minute to 200°C. b. Set the injector temperature to 250°C. c. Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min). d. Set the mass spectrometer to scan a mass range appropriate for **1,1,2-Trichloroethane** and its potential impurities (e.g., m/z 30-200).
- Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. b. Acquire the chromatogram and mass spectra.
- Data Interpretation: a. Identify the peak corresponding to **1,1,2-Trichloroethane** based on its retention time and mass spectrum. b. Identify any other peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST). c. Quantify the purity by calculating the peak area percentage of **1,1,2-Trichloroethane** relative to the total area of all peaks.

Mandatory Visualizations



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Caption: Workflow for the purification of **1,1,2-Trichloroethane**.



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Caption: Troubleshooting decision tree for 1,1,2-TCE purification.

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